2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is of interest due to its unique chemical structure, which includes both amino and fluorinated groups. These features make it a valuable building block in organic synthesis and a potential candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific fluorinating agents and catalysts to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different amino acid analogs .
Scientific Research Applications
2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fluorinated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated groups can enhance the compound’s stability and bioavailability, while the amino group can participate in various biochemical reactions. These interactions can lead to changes in enzyme activity, metabolic pathways, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluoropentanoic acid
- 4-Fluoromethyl-2-aminopentanoic acid
- 5-Fluoro-4-(fluoromethyl)pentanoic acid
Uniqueness
2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride is unique due to its specific combination of fluorinated and amino groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C6H12ClF2NO2 |
---|---|
Molecular Weight |
203.61 g/mol |
IUPAC Name |
2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11F2NO2.ClH/c7-2-4(3-8)1-5(9)6(10)11;/h4-5H,1-3,9H2,(H,10,11);1H |
InChI Key |
FGUILUYHSKQLBE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)CF)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.